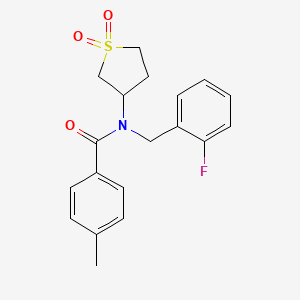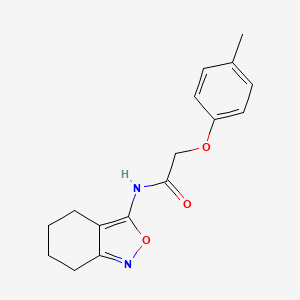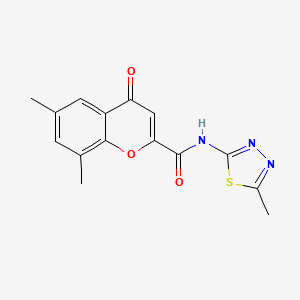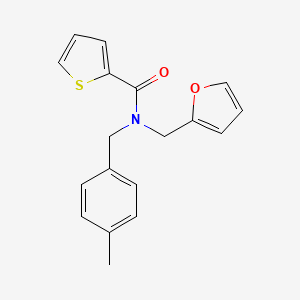![molecular formula C26H31N3O3 B14992967 5-butyl-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992967.png)
5-butyl-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the butyl and hydroxyphenyl groups via substitution reactions.
- Attachment of the methoxyphenyl group through etherification.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-BUTYL-3-(2-HYDROXYPHENYL)-4-PHENYL-1H-PYRAZOLE: Lacks the methoxyphenyl group.
3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H-PYRAZOLE: Lacks the butyl group.
Uniqueness
The unique combination of functional groups in 5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C26H31N3O3 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
5-butyl-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O3/c1-4-5-14-29-25(18-9-8-10-19(16-18)32-15-13-17(2)3)22-23(27-28-24(22)26(29)31)20-11-6-7-12-21(20)30/h6-12,16-17,25,30H,4-5,13-15H2,1-3H3,(H,27,28) |
Clé InChI |
YCZVIVXSIWFFNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-3-methylbenzamide](/img/structure/B14992893.png)
![4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992897.png)

![6-ethyl-9-(4-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14992912.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B14992914.png)

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14992923.png)
![1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one](/img/structure/B14992929.png)
![5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14992938.png)


![2-(2-chlorophenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14992962.png)
![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B14992975.png)

